molecular formula C18H15BrN2O4S B13558602 Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate

Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B13558602
M. Wt: 435.3 g/mol
InChI Key: YJEBSCUAANSUJK-WUXMJOGZSA-N
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Description

Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a brominated hydroxyphenyl group, and a cyanoprop-2-enamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Bromination: The starting material, 2-hydroxyacetophenone, undergoes bromination using bromine to form 5-bromo-2-hydroxyacetophenone.

    Knoevenagel Condensation: This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base to form the 2-cyanoprop-2-enamido derivative.

    Thiophene Ring Formation: The final step involves the formation of the thiophene ring through a cyclization reaction with 4,5-dimethylthiophene-3-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxyacetophenone derivatives.

    Reduction: Formation of 2-amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The brominated hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The cyanoprop-2-enamido moiety may also play a role in binding to specific sites on proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: Shares the brominated hydroxyphenyl group but lacks the thiophene ring and cyanoprop-2-enamido moiety.

    5-Bromo-2-hydroxybenzeneacetic acid methyl ester: Similar structure but different functional groups.

Uniqueness

Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a thiophene ring, brominated hydroxyphenyl group, and cyanoprop-2-enamido moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15BrN2O4S

Molecular Weight

435.3 g/mol

IUPAC Name

methyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H15BrN2O4S/c1-9-10(2)26-17(15(9)18(24)25-3)21-16(23)12(8-20)6-11-7-13(19)4-5-14(11)22/h4-7,22H,1-3H3,(H,21,23)/b12-6+

InChI Key

YJEBSCUAANSUJK-WUXMJOGZSA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)C

Origin of Product

United States

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